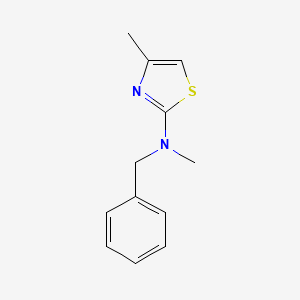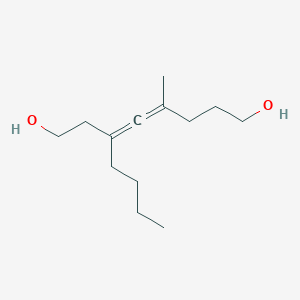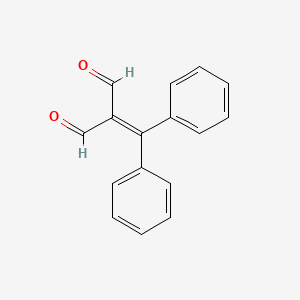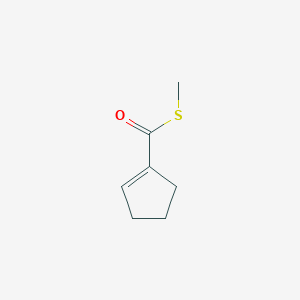![molecular formula C9H6Cl3NO2 B14405211 ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride CAS No. 86358-02-3](/img/structure/B14405211.png)
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylene bridge, and an acetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- 2,6-Dichlorobenzoyl chloride
Comparison
({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride: is unique due to the presence of the oxime and dichlorophenyl groups, which impart distinct reactivity and properties compared to other acyl chlorides. The dichlorophenyl group enhances the compound’s stability and reactivity, while the oxime group provides additional sites for chemical modification.
Propiedades
Número CAS |
86358-02-3 |
|---|---|
Fórmula molecular |
C9H6Cl3NO2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl chloride |
InChI |
InChI=1S/C9H6Cl3NO2/c10-7-2-1-3-8(11)6(7)4-13-15-5-9(12)14/h1-4H,5H2 |
Clave InChI |
JXWDDGBFVVYBQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)



![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

